1-tert-Butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Overview
Description
Scientific Research Applications
Tert-butyl Piperidine-1-carboxylate Derivatives
Tert-butyl piperidine-1-carboxylate derivatives serve as key intermediates in synthesizing a range of biologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is the crucial intermediate of Vandetanib, an anti-cancer drug. It is synthesized through steps including acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang et al., 2015).
Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for compounds like crizotinib. This compound is synthesized through three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate, yielding a total of 49.9% (Kong et al., 2016).
Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. A high-yield synthetic method was established for this compound, synthesized from commercially available piperidin-4-ylmethanol through steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions. The structure was confirmed by 1 H NMR, and the method optimization led to a high total yield of 71.4% (Zhang et al., 2018).
Structural Characterization and Analysis
For tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, the structural characterization was performed, revealing the dihedral angle formed between the pyrazole ring and the piperidine ring plane (Richter et al., 2009).
Enantiopure Synthesis for Biological Activity
Enantiopure derivatives of tert-butyl piperidine-1-carboxylate are utilized in the synthesis of biologically active compounds. For example, the enantiopure synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate was developed for nociceptin antagonists, showcasing key steps like diastereoselective reduction and efficient isomerization from cis-substituted to trans-substituted piperidine (Jona et al., 2009).
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-9-6-14(5-8-15,7-10-16)11(17)19-4/h5-7,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRMOFVFJWSNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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